molecular formula C7H13B B1615079 1-Bromo-2-methylcyclohexane CAS No. 6294-39-9

1-Bromo-2-methylcyclohexane

Cat. No. B1615079
CAS RN: 6294-39-9
M. Wt: 177.08 g/mol
InChI Key: KWQRRNDZNAXRGO-UHFFFAOYSA-N
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Description

1-Bromo-2-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes. It is a colorless liquid that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well-studied.

Scientific Research Applications

Kinetic Studies and Mechanism Analysis

  • Heterolysis Rate and Solvation Effects : The heterolysis rate of compounds including 1-bromo-2-methylcyclohexane is significantly influenced by solvation effects in various solvents, following an E1 mechanism (Dvorko et al., 2003). This research provides insights into the reaction kinetics of such compounds.

  • Nucleophilic Solvation and Bond Heterolysis : Research indicates that the heterolysis rate of substrates like 1-bromo-2-methylcyclohexane depends on solvent nucleophilicity, highlighting the importance of solvent interactions in chemical processes (Dvorko, Ponomareva, & Ponomarev, 2004).

  • Effect of Nucleofuge Nature on Activation Parameters : The activation parameters of heterolysis for compounds like 1-bromo-2-methylcyclohexane are affected by the nature of the nucleofuge, with variations observed between different solvents (Dvorko, Koshchii, & Ponomareva, 2007).

Chemical Synthesis and Reactivity

  • Base-Induced Reactions of Halogenated Compounds : The reactions of compounds structurally similar to 1-bromo-2-methylcyclohexane, when treated with bases in various solvents, shed light on the chemical reactivity and potential synthetic applications of these substances (Wakui, Otsuji, & Imoto, 1974).

  • Pyrolysis and Combustion Studies : Research involving methylcyclohexane, a compound related to 1-bromo-2-methylcyclohexane, provides valuable insights into the combustion chemistry crucial for developing kinetic models for larger cycloalkanes and practical fuels (Wang et al., 2014).

  • Asymmetric Bromination and Stereochemistry : Studies on the asymmetric bromination of compounds similar to 1-bromo-2-methylcyclohexane reveal information about the stereospecific reactions and potential for synthesizing enantiomerically enriched products (Bellucci et al., 1969).

  • Antinociceptive Activity of Derivatives : Derivatives of methyl 1-bromocyclohexanecarboxylate, a compound structurally similar to 1-bromo-2-methylcyclohexane, have been studied for their antinociceptive activity, demonstrating potential medicinal applications (Kirillov et al., 2015).

Additional Research Areas

  • Catalysis in Hydrogen Energy Storage : Research on methylcyclohexane, related to 1-bromo-2-methylcyclohexane, in hydrogen energy storage systems highlights its potential in the Methylcyclohexane-toluene-hydrogen cycle for material and energy recycling (Meng et al., 2021).

properties

IUPAC Name

1-bromo-2-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQRRNDZNAXRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884247
Record name Cyclohexane, 1-bromo-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methylcyclohexane

CAS RN

6294-39-9
Record name 1-Bromo-2-methylcyclohexane
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Record name Cyclohexane, 1-bromo-2-methyl-
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Record name o-Methylcyclohexyl bromide
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Record name Cyclohexane, 1-bromo-2-methyl-
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Record name Cyclohexane, 1-bromo-2-methyl-
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Record name 1-bromo-2-methylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
HL Goering, PI Abell, BF Aycock - Journal of the American …, 1952 - ACS Publications
… “normal” (1-bromo-l-methylcyclohexane) and “abnormal” (1 -bromo-2-methylcyclohexane) additionproducts are … and 1-Bromo-2-methylcyclohexane …
Number of citations: 104 pubs.acs.org
S Biswas, A Pramanik, P Sarkar - Structural Chemistry, 2017 - Springer
… As for example, trans-1-bromo-2-methylcyclohexane may provide one Hofmann and one … On the other hand, for cis-1-bromo-2-methylcyclohexane, the axial Br is eliminated with the …
Number of citations: 9 link.springer.com
W Kitching, HA Olszowy, K Harvey - The Journal of Organic …, 1982 - ACS Publications
The stereochemical outcomes of reactions of (trimethyltin) lithium,(dimethylphenyltin) lithium,(methyldiphenyltin) lithium, and (triphenyltin) lithium in tetrahydrofuran with trans-and cts-2-, …
Number of citations: 79 pubs.acs.org
SP Chahal - 2010 - bradscholars.brad.ac.uk
The syntheses and characterisation of di(cyclohexylmethyl), di(2-cyclohexylethyl), di(2-methylcyclohexyl) and di(4-methylcyclohexyl) phosphoric acids; cyclohexylmethyl phosphonic …
Number of citations: 5 bradscholars.brad.ac.uk
D Hart, C Hadad, H Hart, D Craine - 2013 - online.scuola.zanichelli.it
This study guide and solutions book was written to help you learn organic chemistry. The principles and facts of this subject are not easily learned by simply reading them, even …
Number of citations: 0 online.scuola.zanichelli.it
JR Raker, MH Towns - Chemistry Education Research and Practice, 2010 - pubs.rsc.org
… “starting from benzene and any reagents you choose, devise a synthesis for p-chlorostyrene” (design problem) and “when (trans)-1-bromo-2-methylcyclohexane is heated in ethanol, …
Number of citations: 19 pubs.rsc.org
RK Parashar - 2013 - books.google.com
… For example, addition of HBr (hydrogen bromide) to 1-methylcyclohexene (1.29) gives 1-bromo-1methylcyclohexane (1.30) as the main product and 1-bromo-2-methylcyclohexane (1.31…
Number of citations: 13 books.google.com
AF Parsons - 2013 - books.google.com
KEYNOTES IN Organic Chemistry KEYNOTES IN Organic Chemistry SECOND EDITION This concise and accessible textbook provides notes for students studying chemistry and …
Number of citations: 25 books.google.com
JH Onley - 1978 - search.proquest.com
… cyclohexene gave cis-1-bromo-2-methylcyclohexane (Equation 22 ). Equation 22. …
Number of citations: 0 search.proquest.com
M Nonmetals - Carbon, 2004 - blog.trytreats.com
Organic Chemistry Page 1 Page 2 1 H Hydrogen 1.0079 3 Li Lithium 6.941 4 Be Beryllium 9.0122 79 Au Gold 196.9665 1A (1) 2A (2) 3B (3) 3A (13) 4A (14) 5A (15) 6A (16) 7A (17) 8A (…
Number of citations: 18 blog.trytreats.com

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